Sauroxine

Description

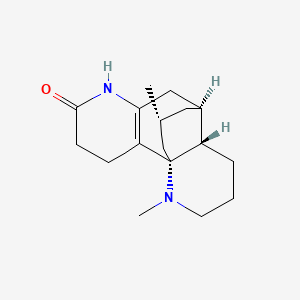

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26N2O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |

InChI |

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13+,17-/m1/s1 |

InChI Key |

HXJHQEWSHQXRPH-ZOPJHEKZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@H]2CCCN4C |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C |

Origin of Product |

United States |

Isolation, Derivation, and Preparative Methodologies of Sauroxine

Extraction and Isolation Techniques for Sauroxine from Biological Sources

Semisynthetic Approaches for this compound Derivatives

Semisynthetic approaches involve using a naturally isolated compound, such as this compound, as a starting material for the synthesis of modified analogs. This allows for the exploration of structure-activity relationships and the generation of compounds with potentially altered properties.

Synthesis of N-Demethylthis compound from this compound

Exploration of Other Chemically Modified this compound Analogs

Research has explored semisynthetic derivatives of related Huperzia saururus alkaloids, such as sauroine (B1263061). Two semisynthetic acetyl-derivatives, monoacetylsauroine (MAS) and diacetylsauroine (DAS), have been obtained through acetylation of sauroine. researchgate.netresearchgate.net Structural analysis of these derivatives has been performed using techniques like NMR. researchgate.netresearchgate.net DAS was noted as an unexpected derivative related to the keto-enol formation of sauroine. researchgate.net This indicates that chemical modifications of the this compound scaffold or related Lycopodium alkaloids can lead to the formation of various analogs with potentially different chemical and biological properties.

Divergent Synthetic Strategies Toward Lycopodium Alkaloid Skeletons

Divergent synthetic strategies aim to produce multiple related compounds or structural classes from a common intermediate or synthetic route. This approach is valuable for efficiently accessing diverse molecular scaffolds, including those found in Lycopodium alkaloids. Lycopodium alkaloids, including the lycodine (B1675731) class to which this compound belongs, possess challenging structural features. thieme-connect.deresearchgate.netub.edu Research has focused on developing divergent strategies to construct the core skeletons of these alkaloids. For example, divergent total syntheses of lyconadins A and C, other Lycopodium alkaloids, have been developed from a pivotal intermediate. researchgate.net These strategies often involve key steps such as cyclization reactions, including intramolecular Mannich cyclization, to assemble the characteristic ring systems. researchgate.netub.edu The use of functional group pairing (FGP) strategies has also been explored in divergent synthesis towards Lycopodium alkaloids. thieme-connect.de

Methodological Considerations for Laboratory-Scale Preparations of this compound

Structural Elucidation and Stereochemical Analysis of the Chemical Compound Sauroxine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Sauroxine Structure Determination

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the connectivity and environment of atomic nuclei, particularly hydrogen and carbon. numberanalytics.comlibretexts.org For this compound, NMR studies have been crucial in confirming its structure and investigating its stereochemistry. core.ac.ukresearchgate.net

Two-Dimensional NMR Spectroscopy for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR techniques are essential for establishing correlations between different nuclei within a molecule, which helps in mapping the connectivity of the carbon skeleton and identifying neighboring protons. numberanalytics.comlibretexts.org For this compound, 2D NMR data, including techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been used to re-validate its structure. core.ac.uk

¹H-¹H COSY: This technique reveals correlations between protons that are coupled to each other through bonds, providing information about adjacent hydrogen atoms and helping to build spin systems. numberanalytics.comlibretexts.org

HMQC (or HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached, establishing one-bond heteronuclear correlations. numberanalytics.comlibretexts.org

NOESY: This experiment reveals correlations between nuclei that are spatially close to each other, regardless of bond connectivity. This through-space information is particularly valuable for determining relative stereochemistry and preferred conformations. numberanalytics.combhu.ac.in

Analysis of these 2D NMR spectra for this compound has supported the unique conformation of its C/D ring system and helped confirm its structure. core.ac.uk

Carbon-13 NMR Studies for Stereochemical Assignment and Conformation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts of carbon atoms are sensitive to their electronic environment and hybridization, offering insights into the types of carbon atoms present (e.g., methyl, methylene (B1212753), methine, quaternary) and the functional groups to which they are attached. bhu.ac.in

For this compound, ¹³C NMR studies have been used to confirm the stereochemical assignment at C-12. researchgate.netcdnsciencepub.com Comparisons of the ¹³C NMR spectra of this compound with related Lycopodium alkaloids, such as α-obscurine, have highlighted differences in chemical shifts for specific carbons, including C-8 and C-14, further supporting its structural and stereochemical features. core.ac.uk The sensitivity of ¹³C chemical shifts to subtle differences in molecular geometry and conformation makes ¹³C NMR a valuable tool for stereochemical analysis. bhu.ac.inorganicchemistrydata.org

Mass Spectrometry (MS) Techniques for Molecular Framework and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits and confirm the molecular formula. researchgate.netegyankosh.ac.in For this compound, various MS techniques have been employed to characterize its molecular framework and analyze its fragmentation pathways. researchgate.netconicet.gov.ar

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique that involves bombarding the analyte molecules with high-energy electrons, causing ionization and fragmentation. creative-proteomics.comacdlabs.com The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. creative-proteomics.com The molecular ion peak (M⁺) in the EI-MS spectrum provides the molecular weight of the compound. creative-proteomics.com For this compound, EI-MS has been used to determine its molecular ion peak at m/z 274, consistent with its molecular formula C₁₇H₂₆N₂O. conicet.gov.arconicet.gov.ar The fragmentation pattern observed in the EI-MS spectrum provides clues about the substructures present in the molecule. creative-proteomics.comnih.gov

Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS)

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) involves selecting a precursor ion (typically the molecular ion or a prominent fragment ion) and subjecting it to collisions with neutral gas molecules. thermofisher.com This process imparts internal energy to the ion, causing it to fragment further. thermofisher.com Analyzing the resulting product ions provides more detailed structural information than a single stage of MS. thermofisher.com

GC/EI-CID-MS/MS has been used to study the fragmentation of this compound, yielding different fragmentation routes that connect the ionic populations. researchgate.netconicet.gov.ar This technique has been particularly useful in establishing a fragmentation scheme consistent with the structure of this compound and supporting its relationship with other lycodine-type alkaloids. researchgate.netconicet.gov.ar For example, fragmentation patterns observed in CID-MS/MS can indicate the loss of specific functional groups or structural fragments. conicet.gov.arnih.gov

Elucidation of Relative and Absolute Stereochemistry

The relative stereochemistry of this compound, which defines the stereochemical relationships between different parts of the molecule, has been established through detailed analysis of spectroscopic data, particularly 2D NMR techniques like COSY, ROESY, HSQC, HMBC, and TOCSY, alongside chemical correlations researchgate.netcore.ac.ukcdnsciencepub.comtandfonline.comconicet.gov.ar. The absolute stereochemistry, which describes the precise spatial arrangement of atoms and the handedness of the molecule, has also been investigated, often through comparisons with known compounds or by spectroscopic methods sensitive to chirality ub.educdnsciencepub.comcdnsciencepub.comchemaxon.com.

Assignment of Stereocenters in this compound and its Related Analogs

The assignment of stereocenters in this compound and its related analogs is a critical aspect of their structural characterization. Stereocenters are atoms around which the arrangement of groups in space can lead to different stereoisomers chemaxon.com.

For this compound, spectroscopic data, including 13C NMR, has been instrumental in confirming stereochemical assignments, particularly at positions like C-12 cdnsciencepub.comsemanticscholar.orgresearchgate.net. Comparisons of 13C shieldings between stereoisomers have proven to be a useful diagnostic tool for determining configuration at certain centers, such as the nitrogen atom and C-12 cdnsciencepub.com.

Differences in 13C NMR chemical shifts between this compound, N-demethyl-sauroxine, and 12α-hydroxy-N-demethyl-sauroxine for carbons like C-7, C-10, C-11, and C-12 have been observed and used in their structural characterization tandfonline.cominformahealthcare.com.

While detailed data tables specifically outlining all stereocenter assignments for this compound and its analogs across multiple studies were not extensively found in the search results in a format easily extractable for an interactive table, the research consistently points to the use of NMR (1D and 2D) and MS data as primary methods for these assignments and for re-validating previously assigned structures researchgate.netconicet.gov.arnih.govcore.ac.ukcdnsciencepub.comtandfonline.comconicet.gov.arinformahealthcare.com. Chemical correlations with known Lycopodium alkaloids, such as α-obscurine and lycopodine (B1235814), have also been used to infer the stereochemistry of this compound cdnsciencepub.comcdnsciencepub.com.

The stereochemical configuration at C-12 in this compound has been confirmed using 13C NMR studies cdnsciencepub.comsemanticscholar.orgresearchgate.net. This compound is noted as being stereoisomeric with α-obscurine, with the difference potentially lying in the configuration at C-12 and/or C-15 cdnsciencepub.com. Alkaloid L.23 is another naturally occurring alkaloid in this group that possesses the "epi" configuration at C-12, similar to this compound cdnsciencepub.com.

Biosynthetic Pathway Investigations of Sauroxine

Proposed Biogenetic Relationships within Lycopodine-Type Alkaloids

The hundreds of known Lycopodium alkaloids are categorized into several major structural classes, including the lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and phlegmarine (B1213893) types. rsc.org Researchers propose that these diverse skeletons arise from a common biosynthetic origin, diverging through various cyclizations, rearrangements, and oxidative modifications. nih.govresearchgate.net

Biochemical studies suggest that the biosynthesis of these compounds begins with the amino acid L-lysine, which is converted into two key building blocks: pelletierine (B1199966) and 4-(2-piperidyl)acetoacetate (4-PAA). jst.go.jpnih.gov The coupling of these two units is hypothesized to form an intermediate known as phlegmarine. researchgate.net From this phlegmarine precursor, the various alkaloid scaffolds are thought to be generated. researchgate.net

The lycodine class, characterized by a bicyclo[3.3.1]nonane core and a pyridine (B92270) or pyridone ring, is believed to form from phlegmarine via a key C4-C13 bond formation. nih.govresearchgate.net Subsequent oxidative modifications of the lycodine scaffold, such as ring cleavage or substitution, are thought to produce the wide array of related alkaloids, including compounds like huperzine A. researchgate.netnih.gov The lycopodine, fawcettimine, and other miscellaneous types are also proposed to diverge from common intermediates through distinct enzymatic pathways, highlighting an elegant and efficient biosynthetic strategy for generating structural diversity. rsc.org

Enzymatic Transformations in Lycopodium Alkaloid Biosynthesis

Recent advances in transcriptomics and metabolomics have enabled the identification and characterization of specific enzymes that catalyze key steps in the biosynthesis of Lycopodium alkaloids. nih.gov These discoveries have moved the understanding of these pathways from hypothetical proposals to validated enzymatic functions.

The initial steps are catalyzed by a transcriptionally coregulated set of enzymes. nih.gov

Lysine (B10760008) Decarboxylase (LDC): This enzyme initiates the pathway by converting L-lysine into cadaverine (B124047). nih.govnih.gov

Copper Amine Oxidase (CAO): CAO then oxidizes cadaverine, which leads to the formation of the cyclic imine, Δ¹-piperideine. nih.govnih.gov

Piperidyl-Ketide Synthase (PIKS): A type III polyketide synthase (PKS) enzyme, referred to as PIKS, is responsible for condensing the Δ¹-piperideine intermediate with a polyketide unit derived from malonyl-CoA to generate the presumed precursors, 4-PAA and pelletierine. nih.gov

Further downstream, particularly in the biosynthesis of the neuroactive alkaloid huperzine A, several crucial oxidative enzymes have been identified: nih.gov

Fe(II)/2-oxoglutarate–dependent dioxygenases (2OGDs): A series of 2OGD enzymes have been shown to perform remarkable chemical transformations. One such enzyme catalyzes the oxidative cleavage of a piperidine (B6355638) ring, while another performs a redox-neutral double bond isomerization, converting huperzine B into huperzine A. nih.gov

Cytochrome P450s (CYPs): These enzymes are believed to be responsible for many of the late-stage oxidative modifications that create the vast diversity of alkaloid structures, such as ring modifications and functionalizations. nih.govresearchgate.net

Table 1: Key Enzymes in Lycopodium Alkaloid Biosynthesis

| Enzyme Class | Abbreviation | Function | Reference |

|---|---|---|---|

| Lysine Decarboxylase | LDC | Catalyzes the conversion of L-lysine to cadaverine. | nih.govnih.gov |

| Copper Amine Oxidase | CAO | Oxidizes cadaverine to form Δ¹-piperideine. | nih.govnih.gov |

| Piperidyl-Ketide Synthase | PIKS | A Type III PKS that forms key piperidine precursors. | nih.gov |

| 2-oxoglutarate–dependent dioxygenase | 2OGD | Catalyzes late-stage oxidative ring cleavage and isomerization. | nih.gov |

| Cytochrome P450 | CYP | Implicated in late-stage oxidative modifications and structural diversification. | nih.govresearchgate.net |

Precursor Incorporation Studies in Lycopodium Alkaloid Biosynthesis

Much of the foundational knowledge about the biosynthesis of Lycopodium alkaloids comes from precursor incorporation, or "feeding," experiments. In these studies, isotopically labeled compounds are supplied to the plant, and the resulting alkaloids are analyzed to trace the metabolic fate of the label.

These critical studies have established several key facts:

L-lysine is the primary precursor: Feeding experiments demonstrated that L-lysine is the fundamental building block for the entire class of alkaloids. jst.go.jpmcmaster.ca

Cadaverine as a symmetrical intermediate: The symmetrical incorporation of label from lysine into the alkaloid skeleton suggested that the pathway proceeds through a symmetrical intermediate, identified as cadaverine. mcmaster.ca

Pelletierine is a direct precursor: Labeled pelletierine was shown to be incorporated efficiently into the alkaloid structures, confirming its role as a key intermediate. jst.go.jpnih.gov However, studies also revealed that only one pelletierine-derived unit is incorporated, not two as might be predicted from simple structural observation. mcmaster.ca

4-(2-piperidyl)acetoacetate (4-PAA) as the second unit: Isotope labeling has strongly suggested that 4-PAA or a very similar compound serves as the precursor for the other "half" of the final C₁₆N₂ alkaloid scaffold. jst.go.jpnih.gov

These feeding studies were instrumental in defining the plausible metabolic route and laying the groundwork for the eventual discovery of the specific enzymes involved. nih.gov

Hypothetical Biosynthetic Routes to Lycopodium Alkaloids Within the Lycopodiaceae Family

Based on the accumulated evidence from structural relationships, precursor studies, and identified enzymes, a comprehensive hypothetical biosynthetic pathway can be proposed. This pathway begins with primary metabolism and diverges to create the major alkaloid scaffolds.

Formation of Core Building Blocks: The pathway initiates with the conversion of L-lysine to cadaverine via LDC, followed by oxidation by CAO to yield Δ¹-piperideine. nih.govnih.gov A PIKS enzyme then uses this imine and malonyl-CoA to generate the two key C₈N units, pelletierine and 4-PAA. nih.gov

Assembly of the Phlegmarine Scaffold: Pelletierine and 4-PAA are proposed to couple, forming the first key intermediate, phlegmarine. The exact enzymatic mechanism for this crucial scaffold-forming step is still under investigation but is a critical juncture in the pathway. researchgate.net

Divergence to Major Skeletons: From the phlegmarine intermediate, the pathway is thought to diverge:

Lycodine-type: An intramolecular cyclization involving the formation of the C4-C13 bond would yield the characteristic tetracyclic lycodine skeleton. nih.govresearchgate.net Late-stage oxidations, catalyzed by enzymes like CYPs and 2OGDs, would then modify this scaffold to produce alkaloids such as N-desmethyl-β-obscurine, huperzine B, and ultimately huperzine A. nih.govnih.gov

Lycopodine-type: A different series of cyclizations and rearrangements from a common intermediate would lead to the lycopodine scaffold.

Fawcettimine-type: Yet another distinct cascade of reactions would result in the fawcettimine skeleton.

This branching pathway, originating from a few simple precursors, allows the plant to efficiently generate a remarkable diversity of complex and bioactive alkaloids. While many early and late enzymatic steps have been identified, the enzymes catalyzing the central scaffold-forming and diverging reactions remain a key area for future discovery. nih.govnih.gov

Computational and Theoretical Studies on Sauroxine

Molecular Docking Investigations of Sauroxine Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. For this compound, molecular docking studies have primarily focused on its interactions with enzymes, particularly acetylcholinesterase (AChE).

Ligand-Protein Binding Mode Predictions

Molecular docking studies have been employed to investigate the binding modes of Lycopodium alkaloids, including this compound, with the acetylcholinesterase enzyme. These studies aim to understand how this compound fits into the enzyme's active site and the specific interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex. Refinement and rescoring of docking poses using all-atom force fields have been shown to improve the quality of the predicted protein-ligand complexes nih.gov.

Docking simulations have also been used to evaluate the potential interaction of this compound with viral proteins, such as the SARS-CoV-2 main protease (Mpro) and spike (S) protein, in the context of virtual screening studies researchgate.netnih.gov. These predictions help identify potential binding sites and the nature of interactions at these sites.

Computational Assessment of Binding Energies for this compound Complexes

Computational assessment of binding energies provides a quantitative measure of the strength of interaction between this compound and its target macromolecules. Methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are often used in conjunction with molecular dynamics simulations to calculate binding free energies conicet.gov.ar. For this compound and other Lycopodium alkaloids interacting with AChE, MM-GBSA has been used to predict the order of binding energies, showing agreement with experimental IC50 values for related compounds nih.govconicet.gov.ar.

In the context of virtual screening against SARS-CoV-2 proteins, molecular docking provides binding energy values (often expressed in kcal/mol) to rank potential ligands based on their predicted affinity for the target protein nih.gov. While specific binding energy values for this compound with SARS-CoV-2 proteins might be presented within broader virtual screening studies, the methodology involves calculating these energies to assess the likelihood of a stable interaction.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations provide insights into its conformational flexibility and the stability of its complexes with biological targets like AChE nih.govconicet.gov.ar.

MD simulations can investigate the dynamics of the protein-ligand complex, observing how the binding mode predicted by docking persists or changes over time in a more realistic environment, including the presence of solvent and ions conicet.gov.ar. These simulations help to refine the understanding of the binding process and assess the stability of the interaction over a period, typically nanoseconds conicet.gov.ar. Analysis of structural fluctuations and interaction patterns between this compound and the enzyme during MD simulations can further support or refine the predicted binding modes researchgate.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, properties, and reactivity of molecules. For this compound, these calculations can provide detailed information about its optimized geometry, energies, charge distribution, and other electronic properties conicet.gov.ar.

Studies have employed Density Functional Theory (DFT) calculations, such as the B3LYP/6-31+G* level of theory, to optimize the structure of this compound and evaluate the stability of different conformers, such as those related to the position of the N-methyl group conicet.gov.ar. These calculations can help determine the most stable three-dimensional structure of the molecule, which is crucial for accurate molecular docking and dynamics simulations conicet.gov.ar. Quantum chemical calculations can also be used to derive parameters, such as restricted ESP (RESP) charges, that are necessary for setting up force fields used in MD simulations conicet.gov.ar.

In Silico Screening Methodologies for this compound and its Structural Analogs

In silico screening involves using computational methods to rapidly evaluate large libraries of compounds for potential biological activity against a specific target. This compound and its structural analogs, particularly other Lycopodium alkaloids, have been included in in silico screening studies aimed at identifying potential inhibitors of enzymes like acetylcholinesterase and viral proteins researchgate.netnih.govresearchgate.net.

Advanced Analytical Characterization Techniques for Sauroxine

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the isolation and purification of Sauroxine from complex plant extracts and for assessing its purity. Several approaches have been successfully employed. Alkaline extraction followed by various chromatographic techniques, such as circular, column, and thin-layer chromatography (TLC), have been used for the initial purification of this compound from Huperzia saururus extracts. conicet.gov.arresearchgate.netscielo.org.arinformahealthcare.com Gel filtration chromatography using Sephadex LH-20 with mobile phases like methanol (B129727) or a chloroform-ethanol mixture has also been reported for purifying alkaloid extracts containing this compound. conicet.gov.arscielo.org.ar

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) for Qualitative and Quantitative Analysis

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) is a powerful hyphenated technique utilized for both the qualitative identification and quantitative analysis of this compound, particularly in complex biological matrices like brain tissue. conicet.gov.arresearchgate.netresearchgate.net GLC-MS allows for the separation of volatile and semi-volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns.

In the analysis of this compound, GLC-MS has been employed to determine its concentration in rat brain tissue after administration, demonstrating its ability to cross the blood-brain barrier. conicet.gov.arresearchgate.net The technique involves specific temperature programs for the GC column to achieve optimal separation. conicet.gov.arscielo.org.ar Electron ionization (EI) is commonly used in the MS component, generating a molecular ion and characteristic fragment ions that aid in the identification of this compound. researchgate.netconicet.gov.ar Collision-induced dissociation tandem mass spectrometry (CID-MS/MS) provides further structural information by fragmenting selected ions. researchgate.netconicet.gov.ar High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions, which is crucial for confirming the elemental composition of this compound and its fragments. researchgate.netconicet.gov.ar

A typical GLC-MS analysis involves injecting a sample onto a capillary column (e.g., VF–5 ms) with helium as the carrier gas. conicet.gov.ar Specific temperature gradients are applied to the column to elute different alkaloids at distinct retention times. conicet.gov.arscielo.org.ar The eluted compounds are then ionized (e.g., at 70 eV ionization energy) and detected by the mass spectrometer. scielo.org.ar The molecular ion of this compound has been observed at m/z 274, corresponding to its molecular formula C₁₇H₂₆N₂O. conicet.gov.arconicet.gov.ar Fragmentation patterns obtained through EI-MS and CID-MS/MS provide valuable data for structural confirmation. researchgate.netconicet.gov.ar

Data from GLC-MS analysis can be used for quantitative determination using external standards and calibration curves. conicet.gov.ar Linear regression analysis of calibration curves allows for the determination of this compound concentration in samples. conicet.gov.ar

GLC-MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Column Type | Capillary (e.g., SE 30, VF–5 ms) | conicet.gov.arscielo.org.ar |

| Column Length | 30 m | conicet.gov.arscielo.org.ar |

| Carrier Gas | Helium (He) | conicet.gov.arscielo.org.ar |

| Flow Rate | 1 mL/min or 1.2 mL/min | conicet.gov.arscielo.org.ar |

| Injector Temperature | 300 °C or 280 °C | conicet.gov.arscielo.org.ar |

| Detector Temperature | 300 °C or 280 °C | conicet.gov.arscielo.org.ar |

| Ion Source Temperature | 280 °C | scielo.org.ar |

| Ionization Energy | 70 eV (EI) | scielo.org.ar |

| Temperature Program | Variable (e.g., 140-280 °C gradient) | conicet.gov.arscielo.org.ar |

| Molecular Ion (M⁺) | m/z 274 | conicet.gov.arconicet.gov.ar |

High-Performance Liquid Chromatography (HPLC) Coupled with UV and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a versatile and sensitive technique for the analysis of polar and thermally labile compounds like alkaloids, which may not be suitable for GC-MS. mdpi.com While direct application to this compound is not explicitly detailed in the provided snippets, HPLC-UV-ESI-MS/MS is a standard method for the comprehensive analysis of alkaloid mixtures in plant extracts. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net

HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. UV detection provides information on compounds that absorb UV light, which is common for many alkaloids. mdpi.comresearchgate.netnih.govmdpi.com ESI-MS/MS is a soft ionization technique that is particularly useful for analyzing polar molecules. It produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and allows for subsequent fragmentation (MS/MS) to obtain structural information. mdpi.comresearchgate.netnih.gov

This hyphenated technique enables the simultaneous separation, detection, and structural characterization of multiple alkaloids within a single analysis, making it valuable for profiling the alkaloid content of Phlegmariurus saururus and assessing the purity of isolated this compound. mdpi.comresearchgate.netnih.gov The coupling of UV and ESI-MS/MS detectors provides complementary information, enhancing the confidence in compound identification. mdpi.comnih.gov

Spectroscopic Signatures for Comparative Analysis of this compound with Related Alkaloids

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation and confirmation of this compound and for comparing its spectral signatures with those of related alkaloids. core.ac.ukinformahealthcare.commcmaster.cacdnsciencepub.comsemanticscholar.orgacdlabs.comthermofisher.comresearchgate.netyoutube.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. Both ¹H NMR and ¹³C NMR are crucial for assigning protons and carbons to specific positions within the this compound structure. core.ac.ukscielo.org.arinformahealthcare.comcdnsciencepub.comsemanticscholar.orgthermofisher.comresearchgate.net Two-dimensional NMR techniques, such as ¹H-¹H COSY, HMQC, HMBC, and NOESY, provide connectivity and spatial relationship information, which is essential for confirming the proposed structure and relative stereochemistry of this compound. core.ac.ukinformahealthcare.comresearchgate.net For instance, 2D NMR data has been used to re-validate the structure of this compound and to support the unique cis configuration of the C/D ring fusion, which is shared with N-demethylthis compound but differs from the trans configuration found in many other Lycodine (B1675731) alkaloids. core.ac.ukinformahealthcare.com Specific chemical shifts in the ¹³C NMR spectrum, particularly for carbons in the ring system (e.g., C-7, C-10, C-11, C-12), are characteristic of this compound and can be compared to those of related alkaloids like N-demethylthis compound to highlight structural differences. informahealthcare.com

IR spectroscopy provides information about the functional groups present in this compound based on the characteristic vibrational frequencies of chemical bonds. core.ac.ukmcmaster.cathermofisher.comyoutube.com While less informative for complete structural elucidation compared to NMR and MS, IR can confirm the presence of key functional groups, such as carbonyl (ketone) and amine/amide groups, which are part of the this compound structure. core.ac.ukyoutube.com

Comparative analysis of the spectroscopic data of this compound with those of known related Lycopodium alkaloids (e.g., N-demethylthis compound, lycopodine (B1235814), sauroine (B1263061), 6-hydroxylycopodine) is vital for confirming its identity and for identifying novel alkaloids with similar structural scaffolds. core.ac.ukscielo.org.arinformahealthcare.com Differences in chemical shifts in NMR spectra or variations in IR absorption bands can indicate structural variations between closely related compounds. core.ac.ukinformahealthcare.com Mass spectrometry fragmentation patterns also serve as spectroscopic fingerprints for comparative analysis. researchgate.netconicet.gov.ar

NMR Data for this compound and N-demethylthis compound (Selected ¹³C Chemical Shifts)

| Carbon Position | This compound (δC) | N-demethylthis compound (δC) | Source |

| C-7 | 33.8 | 32.7 | informahealthcare.com |

| C-10 | 18.6 | 22.4 | informahealthcare.com |

| C-11 | 24.9 | 22.8 | informahealthcare.com |

| C-12 | 32.6 | 40.1 | informahealthcare.com |

Note: Chemical shifts are in ppm.

The combination of chromatographic separation and detailed spectroscopic analysis allows for the unambiguous identification and structural characterization of this compound, distinguishing it from other alkaloids present in the source plant.

Chemical Reactivity and Derivatization of Sauroxine

Functional Group Transformations and Modifications of the Sauroxine Skeleton

The chemical behavior of this compound is primarily influenced by its functional groups: a tertiary amine, a ketone carbonyl, and an alkene moiety, along with several methylene (B1212753) and methine carbons in various ring environments nih.govnih.gov. These groups are potential sites for chemical transformations.

The tertiary amine nitrogen can undergo reactions typical of amines, such as protonation, quaternization, and potentially reactions with electrophiles. The ketone carbonyl group is susceptible to nucleophilic attack, reduction, and reactions at the alpha-carbons. The alkene functionality can participate in addition reactions (e.g., hydrogenation, halogenation) and oxidation reactions. The complex polycyclic structure also presents opportunities for reactions that modify the carbon skeleton, although such transformations are often more challenging and dependent on specific structural features and reaction conditions.

While detailed studies on a wide range of specific functional group transformations and skeletal modifications of this compound are not extensively documented in the provided literature, one notable example of derivatization involves the proposed semi-synthesis of N-demethyl-sauroxine. N-demethyl-sauroxine is a naturally occurring analog also found in Huperzia saururus nih.gov. The proposed semi-synthesis suggests that this compound can serve as a substrate for chemical reactions leading to modified structures like N-demethyl-sauroxine. This transformation involves the removal of a methyl group from the tertiary amine nitrogen, resulting in a secondary amine. This specific example demonstrates that the amine functionality of this compound can be chemically modified.

Although studies on a related alkaloid, sauroine (B1263061), have explored transformations such as acetylation, sililation, reduction, oxidation, acetonide-formation, and imine/oxime/phenylimine formation, it is important to note that the reactivity profiles can differ between structurally related compounds like sauroine and this compound due to variations in their skeletons and functional group environments nih.gov. For sauroine, only acetylation, sililation, and reduction were reported as effective transformations among those attempted. While these reaction types might be conceptually applicable to this compound's functional groups, experimental validation is required.

Investigation of Reaction Mechanisms Leading to this compound Analogs

The investigation of reaction mechanisms leading to this compound analogs is closely linked to the desire to synthesize compounds with potentially altered or improved biological activities. This process often involves applying known organic reaction mechanisms to introduce modifications to the this compound structure or to build related scaffolds.

Structure-activity relationship (SAR) studies play a crucial role in guiding the synthesis of analogs and the investigation of relevant reaction mechanisms. By comparing the biological activities of this compound and its naturally occurring or synthetically derived analogs, researchers can gain insights into which parts of the molecule are essential for a particular activity and which modifications are tolerated or enhance that activity. For instance, comparisons of the acetylcholinesterase inhibitory activity of this compound, N-demethyl-sauroxine, and 12α-hydroxy-N-demethyl-sauroxine have indicated that the presence of a hydroxyl group at C-12 and the nature of the substitution on the nitrogen atom can influence activity. Such SAR data suggests that chemical reactions enabling the introduction or modification of functional groups at these positions, or alterations to the ring system, would be relevant for generating analogs with modulated activity.

Investigation of Sauroxine S Molecular Interactions Within Biochemical Systems Mechanistic Focus

Computational Modeling of Ligand-Receptor Binding Dynamics

Computational methods, such as docking studies and molecular dynamics simulations, are valuable tools for investigating the binding dynamics of ligands like sauroxine with target proteins researchgate.netnih.gov. These techniques provide insights into the potential binding modes, affinities, and stability of the ligand-protein complex nih.govals-journal.comfrontiersin.org.

Docking Studies of this compound with Target Proteins and Active Sites

Docking studies involving lycopodane-type alkaloids, including this compound, suggest that these compounds can fit into the active site gorge of enzymes like AChE researchgate.net. Molecular docking aims to predict the optimal orientation and binding pose of a ligand within a protein's binding site als-journal.comfrontiersin.org. This method helps in identifying favorable interactions with key residues and estimating binding affinities themedicon.comals-journal.com. While docking provides a static view, it serves as a crucial initial step in understanding potential interactions nih.govfrontiersin.org. Identifying the active site of target proteins is a critical aspect of molecular docking studies mdpi.commdpi.com.

Molecular Dynamics Simulations for Ligand-Protein Binding Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of ligand-protein complexes over time researchgate.netnih.govfrontiersin.orgnih.gov. These simulations treat both the ligand and the protein as flexible entities, providing a more realistic representation of their interactions in a dynamic environment frontiersin.org. MD simulations can reveal the stability of predicted binding poses obtained from docking studies and offer insights into conformational changes upon binding nih.govfrontiersin.org. Parameters such as Root Mean Square Deviation (RMSD) and Solvent Accessible Surface Area (SASA) are often analyzed in MD simulations to assess the stability and compactness of the protein-ligand complex mdpi.commdpi.comresearchgate.netmdpi.com. Stable protein-ligand complexes typically exhibit low RMSD values mdpi.commdpi.com.

This compound as a Biochemical Probe for Mechanistic Studies

This compound can serve as a biochemical probe to investigate underlying biological mechanisms. Studies have shown that this compound can reduce memory retention and impair hippocampal long-term potentiation (LTP) generation in rats researchgate.netconicet.gov.ar. These effects might be attributed to increased ACh levels due to potential AChE inhibition, although other mechanisms, such as blockade of NMDA receptors or interference with intracellular signaling pathways, cannot be ruled out conicet.gov.ar. The ability of this compound to cross the blood-brain barrier after systemic administration supports its potential use in studying central nervous system mechanisms researchgate.netconicet.gov.ar. By selectively interacting with specific enzymes or receptors, this compound can help elucidate their roles in complex biological processes like learning and memory researchgate.netconicet.gov.ar.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Sauroxine’s mechanism of action?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

- Population: Specific cell lines or model organisms.

- Intervention: this compound dosage or exposure duration.

- Comparison: Control groups or alternative compounds.

- Outcome: Biomarkers (e.g., enzyme inhibition, gene expression).

Refine the question iteratively using literature gaps and feasibility assessments .

Q. What are best practices for designing experiments to assess this compound’s pharmacokinetics?

- Methodological Answer :

Reproducibility : Document experimental conditions (temperature, pH, solvent systems) and validate protocols using reference standards .

Controls : Include positive (e.g., known pharmacokinetic modulators) and negative controls (vehicle-only groups) .

Data Collection : Use longitudinal sampling for plasma concentration-time profiles and LC-MS/MS for metabolite quantification .

Q. How should researchers conduct a systematic literature review on this compound’s therapeutic applications?

- Methodological Answer :

- Keyword Strategy : Combine terms like “this compound” with “in vivo efficacy,” “ADMET properties,” and “molecular targets” using Boolean operators (AND/OR) .

- Databases : Prioritize PubMed, Scopus, and specialized repositories (e.g., ChEMBL for compound data).

- Synthesis : Tabulate findings into categories (e.g., mechanistic studies, toxicity profiles) and identify conflicting results for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using complementary techniques (e.g., CRISPR knockouts in vitro vs. transgenic animal models).

- Hypothesis Testing : Assess whether discrepancies arise from bioavailability differences, metabolic degradation, or off-target effects .

- Meta-Analysis : Pool data from multiple studies to identify trends using statistical tools like random-effects models .

Q. What methodologies are effective for integrating multi-omics data to study this compound’s systemic effects?

- Methodological Answer :

- Systems Biology Approaches : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to map pathways affected by this compound.

- Network Analysis : Use tools like Cytoscape to identify hub genes/proteins and validate them via siRNA knockdown .

- Data Integration Platforms : Leverage platforms like Galaxy or KNIME for workflow standardization .

Q. How can experimental parameters be optimized for high-throughput screening (HTS) of this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration ranges, incubation times) and reduce combinatorial complexity .

- Statistical Validation : Use Z’-factor calculations to assess assay robustness and minimize false positives/negatives .

- Automation : Implement liquid handling systems for consistent reagent dispensing and plate reading .

Q. What strategies validate computational models predicting this compound’s target interactions?

- Methodological Answer :

- Cross-Validation : Split data into training/testing sets (e.g., 80/20) and use metrics like ROC-AUC to evaluate model performance.

- Benchmarking : Compare predictions against experimental binding assays (e.g., SPR, ITC) .

- Sensitivity Analysis : Test model robustness by perturbing input parameters (e.g., binding affinity thresholds) .

Methodological Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.